molecular formula C8H16O B1586804 (2R)-2-hexyloxirane CAS No. 77495-66-0

(2R)-2-hexyloxirane

Cat. No. B1586804
CAS RN: 77495-66-0
M. Wt: 128.21 g/mol
InChI Key: NJWSNNWLBMSXQR-MRVPVSSYSA-N
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Description

(2R)-2-hexyloxirane , also known as ®-2-hexyloxirane , is a chiral epoxide compound. Epoxides are three-membered cyclic ethers with an oxygen atom bridging two adjacent carbon atoms. The “2-hexyl” part indicates a six-carbon alkyl group attached to the epoxide ring. The stereochemistry designation “(2R)” specifies that the substituent on the second carbon of the epoxide ring is in the R configuration .



Synthesis Analysis

The synthesis of (2R)-2-hexyloxirane involves several methods, including:



  • Asymmetric Epoxidation : Enantioselective epoxidation of an alkene using chiral catalysts or reagents.

  • Ring Closure : Cyclization of a suitable precursor containing a six-carbon chain and an epoxide-forming group.



Molecular Structure Analysis

The molecular formula of (2R)-2-hexyloxirane is C<sub>6</sub>H<sub>12</sub>O . Its structure consists of a six-membered ring with an oxygen atom bridging two carbon atoms. The stereochemistry at the second carbon determines its chirality.



Chemical Reactions Analysis


  • Ring Opening : (2R)-2-hexyloxirane can undergo ring-opening reactions with nucleophiles (e.g., water, amines) to form corresponding alcohols or amines.

  • Substitution Reactions : The epoxide oxygen can be attacked by nucleophiles, leading to substitution products.

  • Reduction : Reduction of the epoxide ring can yield the corresponding diol.



Physical And Chemical Properties Analysis


  • Physical State : (2R)-2-hexyloxirane is a colorless liquid at room temperature.

  • Boiling Point : Approximately 150°C .

  • Solubility : It is miscible with organic solvents (e.g., ethanol, acetone).


Safety And Hazards


  • Irritant : (2R)-2-hexyloxirane can be irritating to skin and eyes .

  • Flammable : It is flammable ; handle with care.

  • Toxicity : Limited data available; avoid inhalation and ingestion.


Future Directions


  • Biological Studies : Investigate its biological activity and potential applications.

  • Synthetic Applications : Explore its use as a chiral building block.

  • Environmental Impact : Assess its fate in the environment.


properties

IUPAC Name

(2R)-2-hexyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-2-3-4-5-6-8-7-9-8/h8H,2-7H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWSNNWLBMSXQR-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364622
Record name (2R)-2-hexyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-hexyloxirane

CAS RN

77495-66-0
Record name (2R)-2-Hexyloxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77495-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-hexyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxirane, 2-hexyl-, (2R)
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Synthesis routes and methods I

Procedure details

In this example, the liquid phase epoxidation of an olefinic compound with an organic hydroperoxide was carried out in the presence of a catalytic amount of a boron containing substance in accordance with the instant invention. A 250 ml. flask equipped with a stirrer, thermometer, reflux condenser and dropping funnel was charged with 84 g. octene-1 and 1 g. tungsten boride (WB). The charged mixture was heated to 90° C and 90% tertiary butyl hydroperoxide was added dropwise until a total of 25 g. had been added. The reaction mixture was then heated at reflux (108°-110° C) for 220 minutes with stirring. The heated mixture was allowed to cool and then the crude reaction product was analyzed. The analysis indicated a 36% yield of octene oxide based on the amount of charged hydroperoxide. The crude reaction product was filtered by conventional methods and the resulting filtrate was analyzed for metal content by atomic absorption analysis. No metals were detected in the filtrate.
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Synthesis routes and methods II

Procedure details

To a solution of 0.50 g of sixth generation PAMAM in 5 mL of methanol was added 0.56 g of epoxyoctane. After 6 days at room temperature, the solvent was evaporated in vacuo to give 0.80 g of colorless oil. The material was soluble in chloroform, toluene or methanol, but not soluble in water. The 13C-NMR spectrum was in accord with a dendrimer with C-8 alkyl groups attached to its terminal amines.
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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